molecular formula C28H32N4O3 B611967 帕克替尼 CAS No. 937272-79-2

帕克替尼

货号 B611967
CAS 编号: 937272-79-2
分子量: 472.57868
InChI 键: HWXVIOGONBBTBY-ONEGZZNKSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
现货
  • 点击 快速询问 获取最新报价。
  • 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

Pacritinib is a kinase inhibitor used to treat intermediate or high-risk myelofibrosis, including primary myelofibrosis, post-polycythemia vera myelofibrosis, and post-essential thrombocythemia myelofibrosis . It works on the immune system and is a macrocyclic protein kinase inhibitor .


Synthesis Analysis

The synthesis of Pacritinib involves the reaction of intermediate 118 and 113. 114 was subjected to a reaction with 115, which afforded 116. This compound underwent an alkylation reaction to generate 119 .


Molecular Structure Analysis

Pacritinib is a macrocyclic protein kinase inhibitor that mainly inhibits Janus kinase 2 (JAK2) and Fms-like tyrosine kinase 3CD135 (FLT3) .


Chemical Reactions Analysis

Pacritinib has an oxygen-linked macrocyclic core structure developed by Cell Therapeutics. The synthetic procedure employed was the reaction of intermediate 118 and 113 .


Physical And Chemical Properties Analysis

Pacritinib has a molecular weight of 472.589 g·mol −1 and a chemical formula of C28H32N4O3 .

科学研究应用

Treatment of Myelofibrosis

  • Scientific Field : Hematology
  • Application Summary : Pacritinib is a JAK2 / IRAK1 inhibitor developed for the treatment of patients with myelofibrosis (MF), a type of myeloproliferative neoplasm . It has been evaluated in multiple clinical trials, including two randomized, controlled phase 3 trials (PERSIST-1 and PERSIST-2) and a Phase 2 dose-finding study (PAC203) .
  • Methods of Application : Patients enrolled in PERSIST-1, PERSIST-2, or PAC203 were eligible for compassionate use if they were benefitting from pacritinib in the opinion of the investigator and had an unmet medical need . Dosing regimens of compassionate use pacritinib were 200 mg twice daily (BID), 100 mg BID, and 100 mg daily .
  • Results : A total of 82 patients were approved for compassionate use; 75 received treatment with pacritinib . At the time of this analysis, 20 patients continue to receive compassionate use pacritinib .

Treatment of Graft-Versus-Host Disease

  • Scientific Field : Immunology
  • Application Summary : Pacritinib is being developed by CTI BioPharma for the treatment of graft-versus-host disease .

Treatment of Anemia

  • Scientific Field : Hematology
  • Application Summary : In contrast to the first two approved JAK2 inhibitors which exacerbate anemia and thrombocytopenia, newer JAK2 inhibitors, including Pacritinib, have been associated with hematologic stability and, in some cases, anemia benefit .

Treatment of Myelofibrosis

  • Scientific Field : Hematology
  • Application Summary : Pacritinib is a JAK2 / IRAK1 inhibitor developed for the treatment of patients with myelofibrosis (MF), a type of myeloproliferative neoplasm . It has been evaluated in multiple clinical trials, including two randomized, controlled phase 3 trials (PERSIST-1 and PERSIST-2) and a Phase 2 dose-finding study (PAC203) .
  • Methods of Application : Patients enrolled in PERSIST-1, PERSIST-2, or PAC203 were eligible for compassionate use if they were benefitting from pacritinib in the opinion of the investigator and had an unmet medical need . Dosing regimens of compassionate use pacritinib were 200 mg twice daily (BID), 100 mg BID, and 100 mg daily .
  • Results : A total of 82 patients were approved for compassionate use; 75 received treatment with pacritinib . At the time of this analysis, 20 patients continue to receive compassionate use pacritinib .

Treatment of Graft-Versus-Host Disease

  • Scientific Field : Immunology
  • Application Summary : Pacritinib is being developed by CTI BioPharma for the treatment of graft-versus-host disease .

Treatment of Anemia

  • Scientific Field : Hematology
  • Application Summary : In contrast to the first two approved JAK2 inhibitors which exacerbate anemia and thrombocytopenia, newer JAK2 inhibitors, including Pacritinib, have been associated with hematologic stability and, in some cases, anemia benefit .

Treatment of Myelofibrosis

  • Scientific Field : Hematology
  • Application Summary : Pacritinib is a JAK2 / IRAK1 inhibitor developed for the treatment of patients with myelofibrosis (MF), a type of myeloproliferative neoplasm . It has been evaluated in multiple clinical trials, including two randomized, controlled phase 3 trials (PERSIST-1 and PERSIST-2) and a Phase 2 dose-finding study (PAC203) .
  • Methods of Application : Patients enrolled in PERSIST-1, PERSIST-2, or PAC203 were eligible for compassionate use if they were benefitting from pacritinib in the opinion of the investigator and had an unmet medical need . Dosing regimens of compassionate use pacritinib were 200 mg twice daily (BID), 100 mg BID, and 100 mg daily .
  • Results : A total of 82 patients were approved for compassionate use; 75 received treatment with pacritinib . At the time of this analysis, 20 patients continue to receive compassionate use pacritinib .

Treatment of Graft-Versus-Host Disease

  • Scientific Field : Immunology
  • Application Summary : Pacritinib is being developed by CTI BioPharma for the treatment of graft-versus-host disease .

Treatment of Anemia

  • Scientific Field : Hematology
  • Application Summary : In contrast to the first two approved JAK2 inhibitors which exacerbate anemia and thrombocytopenia, newer JAK2 inhibitors, including Pacritinib, have been associated with hematologic stability and, in some cases, anemia benefit .

未来方向

Pacritinib, a selective Jak2 inhibitor, was approved in 2022 to treat patients with symptomatic MF and a platelet count lower than 50 × 10 9 /L. Several other Jak inhibitors are in development to extend therapeutic benefits to those with either anemia or thrombocytopenia . The overactivation of Janus kinases 2 (JAK2) by gain-of-function mutations in the JAK2, Myeloproliferative leukemia virus oncogene, or Calreticulin genes are the most important factor in the development of Philadelphia-negative myeloproliferative neoplasms (MPNs). Therefore, therapeutic development has traditionally focused on inhibition of the JAK-STAT pathway .

属性

IUPAC Name

(16E)-11-(2-pyrrolidin-1-ylethoxy)-14,19-dioxa-5,7,27-triazatetracyclo[19.3.1.12,6.18,12]heptacosa-1(24),2(27),3,5,8(26),9,11,16,21(25),22-decaene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C28H32N4O3/c1-2-13-32(12-1)14-17-35-27-9-8-25-19-24(27)21-34-16-4-3-15-33-20-22-6-5-7-23(18-22)26-10-11-29-28(30-25)31-26/h3-11,18-19H,1-2,12-17,20-21H2,(H,29,30,31)/b4-3+
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HWXVIOGONBBTBY-ONEGZZNKSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(C1)CCOC2=C3COCC=CCOCC4=CC(=CC=C4)C5=NC(=NC=C5)NC(=C3)C=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1CCN(C1)CCOC2=C3COC/C=C/COCC4=CC(=CC=C4)C5=NC(=NC=C5)NC(=C3)C=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C28H32N4O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID801045679
Record name Pacritinib
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID801045679
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

472.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Mechanism of Action

While the pathogenesis of myelofibrosis (MF) is still poorly understood, both primary and secondary (i.e. post-polycythemia vera or post-essential thrombocythemia) myelofibrosis have been associated with mutations of _JAK2_. Signaling pathways initiated by JAK2 generate a number of cytokines and growth factors responsible for hematopoiesis and immune functioning, and its dysregulation is thought to be a driver of MF pathogenesis. Pacritinib is thought to exert its pharmacologic activity via inhibition of wild-type JAK2, mutant JAK2V617F, and FMS-like tyrosine kinase 3 (FLT3). It has a greater inhibitory potency towards JAK2 than related proteins (e.g. JAK3, TYK2), and does not inhibit JAK1 at clinically relevant concentrations. Pacritinib also exhibits some inhibitory activity against other cellular kinases (e.g. CSF1R and IRAK1), although the clinical significance of this activity is unknown.
Record name Pacritinib
Source DrugBank
URL https://www.drugbank.ca/drugs/DB11697
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)

Product Name

Pacritinib

CAS RN

937272-79-2
Record name Pacritinib
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=937272-79-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Pacritinib [USAN:INN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0937272792
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Pacritinib
Source DrugBank
URL https://www.drugbank.ca/drugs/DB11697
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)
Record name Pacritinib
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID801045679
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 14,19-Dioxa-5,7,27-triazatetracyclo[19.3.1.12,6.18,12]heptacosa- 1(25),2,4,6(27),8,10,12(26),16,21,23-decaene, 11-[2-(1-pyrrolidinyl) ethoxy]-, (16E)-
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name PACRITINIB
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/G22N65IL3O
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。